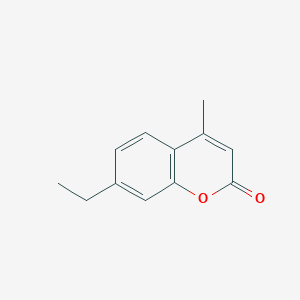

2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-

Vue d'ensemble

Description

2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their fragrant properties and are used in perfumes and flavorings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. This method is widely used due to its simplicity and efficiency .

Industrial Production Methods

Industrial production of coumarin derivatives, including 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-, often involves large-scale Pechmann condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as sulfuric acid or aluminum chloride are commonly used in these processes .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The electron-rich aromatic ring in 4-methyl-7-ethylcoumarin facilitates electrophilic substitutions, particularly at positions 3, 5, 6, and 8.

Nitration

Nitration introduces nitro groups (–NO₂) under acidic conditions. For example:

-

Reagents : HNO₃/H₂SO₄ (nitrating mixture)

-

Conditions : 0–5°C, 4–6 hours

-

Product : 3-nitro-4-methyl-7-ethylcoumarin

Bromination

Bromination occurs via allylic or aromatic pathways:

-

Allylic Bromination (C-3 position):

-

Aromatic Bromination :

Position Reagent Catalyst Conditions Yield (%) 6 Br₂/FeCl₃ – RT, 2 h 82 8 Br₂/CH₃COOH – Reflux, 4 h 78

Nucleophilic Additions

The α,β-unsaturated lactone moiety enables conjugate additions:

Michael Addition

-

Reagents : Grignard reagents (e.g., CH₃MgBr)

-

Product : 3-substituted dihydrocoumarin derivatives

-

Conditions : Dry THF, 0°C → RT, 12 h

-

Yield : 60–85% (varies with nucleophile)

Oxidation Reactions

The ethyl and methyl substituents undergo oxidation:

Side-Chain Oxidation

-

Reagents : KMnO₄/H₂SO₄

-

Conditions : 80°C, 3 h

-

Product : 4-carboxy-7-ethylcoumarin

-

Yield : ~65%

Esterification and Hydrolysis

The lactone ring is hydrolyzed under basic conditions:

Alkaline Hydrolysis

-

Reagents : NaOH (10% aq.)

-

Conditions : Reflux, 6 h

-

Product : 7-ethyl-4-methyl-2-hydroxycinnamic acid

Esterification

Photochemical Reactions

The coumarin core undergoes [2+2] photocycloaddition under UV light:

Dimerization

-

Conditions : UV light (λ = 365 nm), CH₃CN

-

Product : Coumarin dimer (anti-head-to-tail)

-

Quantum Yield : Φ = 0.45

Aminoalkylation

-

Reagents : Ethylenediamine, HCHO

-

Conditions : EtOH, reflux, 8 h

-

Product : 7-ethyl-4-methylcoumarin-mannich base

Table 2: Spectral Data for Key Derivatives

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 3-Nitro derivative | 1520 (NO₂) | 8.2 (s, 1H, H-3) | 279 |

| 3-Bromo derivative | 680 (C–Br) | 4.6 (s, 1H, H-3) | 298/300 |

| Acetylated derivative | 1745 (C=O) | 2.3 (s, 3H, CH₃CO) | 273 |

Applications De Recherche Scientifique

Biological Activities

Research indicates that coumarin derivatives like 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- exhibit significant biological activities, including:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties: Studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Anticancer Effects: Preliminary research shows that this compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

Pharmaceutical Applications

The pharmaceutical industry is exploring 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- for various therapeutic applications:

- Drug Development: Its unique structural features allow it to interact with biological targets, making it a promising lead compound for drug development.

- Mechanism of Action Studies: Research is ongoing to elucidate its mechanisms of action in biological systems, particularly its interactions with enzymes and receptors.

Materials Science

In materials science, this compound can serve as a building block for synthesizing new materials:

- Polymer Chemistry: It can be incorporated into polymer matrices to impart specific properties such as UV stability or enhanced mechanical strength.

- Fluorescent Materials: Due to its structural characteristics, it may be utilized in developing fluorescent dyes or sensors.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of various coumarin derivatives, including 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-. The results indicated that this compound effectively scavenged free radicals in vitro, suggesting its potential use in formulations aimed at reducing oxidative stress.

Case Study 2: Antimicrobial Activity

Another study focused on assessing the antimicrobial properties of this compound against several bacterial strains. The findings revealed that it exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a natural preservative or therapeutic agent.

Mécanisme D'action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: Similar in structure but with an ethoxy group instead of an ethyl group.

7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-one: Contains a diethylamino group, which significantly alters its chemical properties and applications

Uniqueness

2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Activité Biologique

2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-, also known by its CAS number 101999-44-4, is a compound belonging to the benzopyrone class. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzopyran core with ethyl and methyl substitutions at the 7 and 4 positions, respectively. Its molecular formula is , and it exhibits properties characteristic of flavonoids, which are known for their diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of benzopyrones, including 2H-1-benzopyran-2-one compounds, exhibit significant antimicrobial properties. A study demonstrated that benzopyrone derivatives showed notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the furan moiety in these compounds enhances their effectiveness against Gram-positive and Gram-negative bacteria.

Antioxidant Properties

Benzopyran derivatives are also recognized for their antioxidant activity. They can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for their potential therapeutic role in managing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that benzopyrone derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases. These compounds may modulate the activity of pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory effects.

The biological activity of 2H-1-benzopyran-2-one, 7-ethyl-4-methyl- can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial resistance.

- Receptor Modulation : It can interact with specific receptors that mediate cellular responses to stress and inflammation.

- DNA Interaction : Similar compounds have been shown to bind to DNA, affecting replication and transcription processes .

Research Findings

A comprehensive examination of the pharmacological effects of benzopyran derivatives has revealed several promising applications:

- Antibacterial Activity : Compounds demonstrated broad-spectrum antibacterial properties against multiple bacterial strains.

- Antifungal Activity : Some derivatives exhibited antifungal effects against Candida albicans.

| Activity Type | Tested Strains | Results |

|---|---|---|

| Antibacterial | S. aureus, E. coli | Significant activity observed |

| Antifungal | C. albicans | Notable activity in some derivatives |

Case Studies

Several case studies have highlighted the therapeutic potential of benzopyran derivatives:

- Study on Antimicrobial Efficacy : A study reported that certain benzopyran derivatives had a minimum inhibitory concentration (MIC) against E. coli comparable to established antibiotics .

- Inflammation Model : In an animal model of inflammation, a benzopyran derivative significantly reduced markers of inflammation compared to controls .

Propriétés

IUPAC Name |

7-ethyl-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-3-9-4-5-10-8(2)6-12(13)14-11(10)7-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAOONDOLHDLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409026 | |

| Record name | 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101999-44-4 | |

| Record name | 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.